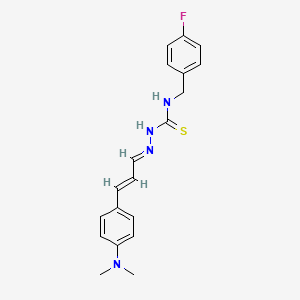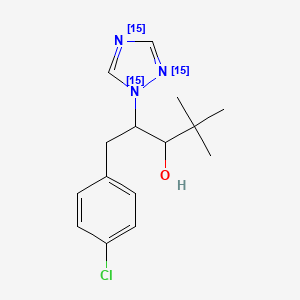
5-Methyl-2-thio-xylo-uridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Methyl-2-thio-xylo-uridine: is a purine nucleoside analog known for its broad antitumor activity, particularly targeting indolent lymphoid malignancies . This compound is structurally characterized by the presence of a methyl group at the 5-position and a thio group at the 2-position of the xylo-uridine molecule . It is primarily used in scientific research for its potential therapeutic applications in cancer treatment .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-2-thio-xylo-uridine typically involves the modification of uridine derivatives. The reaction conditions often involve the use of specific reagents such as sulfur-containing compounds and methylating agents under controlled temperature and pH conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. This may include the use of advanced techniques such as chromatography for purification and spectroscopic methods for characterization .
化学反应分析
Types of Reactions: 5-Methyl-2-thio-xylo-uridine undergoes various chemical reactions, including:
Oxidation: The thio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the thio group.
Substitution: The methyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thio group can lead to the formation of sulfoxides or sulfones, while substitution reactions can yield a variety of functionalized derivatives .
科学研究应用
5-Methyl-2-thio-xylo-uridine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of other nucleoside analogs.
Biology: Studied for its role in nucleic acid metabolism and its effects on cellular processes.
Medicine: Investigated for its potential as an anticancer agent, particularly in the treatment of lymphoid malignancies.
Industry: Utilized in the development of pharmaceuticals and as a research tool in drug discovery
作用机制
The mechanism of action of 5-Methyl-2-thio-xylo-uridine involves its incorporation into DNA, where it inhibits DNA synthesis and induces apoptosis (programmed cell death) in cancer cells . This compound targets specific enzymes involved in DNA replication, leading to the disruption of cellular proliferation and ultimately causing cell death .
相似化合物的比较
5-Fluorouridine: Another nucleoside analog with anticancer properties.
2-Thiouridine: Similar structure but lacks the methyl group at the 5-position.
5-Methyluridine: Similar structure but lacks the thio group at the 2-position.
Uniqueness: 5-Methyl-2-thio-xylo-uridine is unique due to the presence of both the methyl and thio groups, which contribute to its distinct chemical properties and biological activities. This dual modification enhances its stability and efficacy as an anticancer agent compared to other similar compounds .
属性
分子式 |
C10H14N2O5S |
|---|---|
分子量 |
274.30 g/mol |
IUPAC 名称 |
1-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-2-sulfanylidenepyrimidin-4-one |
InChI |
InChI=1S/C10H14N2O5S/c1-4-2-12(10(18)11-8(4)16)9-7(15)6(14)5(3-13)17-9/h2,5-7,9,13-15H,3H2,1H3,(H,11,16,18)/t5-,6+,7?,9-/m1/s1 |
InChI 键 |
SNNBPMAXGYBMHM-WJZMDOFJSA-N |
手性 SMILES |
CC1=CN(C(=S)NC1=O)[C@H]2C([C@H]([C@H](O2)CO)O)O |
规范 SMILES |
CC1=CN(C(=S)NC1=O)C2C(C(C(O2)CO)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![N-[3-[[1-[3-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-2-methylpropan-2-yl]oxy-diphenylsilyl]oxypropyl]-6-(azidomethyl)pyridine-3-carboxamide](/img/structure/B12403486.png)


![N-[2-[4-[[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]-7-azaspiro[3.5]nonan-7-yl]methyl]cyclohexyl]-6-(2-hydroxypropan-2-yl)indazol-5-yl]-6-(trifluoromethyl)pyridine-2-carboxamide](/img/structure/B12403509.png)
![(6R,7S,8E)-7-methoxy-3,6-dimethyl-10-methylidene-5,6,7,11-tetrahydrocyclodeca[b]furan-4-one](/img/structure/B12403512.png)
![4-(ethylamino)-1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one](/img/structure/B12403515.png)

![1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-5-(furan-2-yl)pyrimidine-2,4-dione](/img/structure/B12403531.png)


